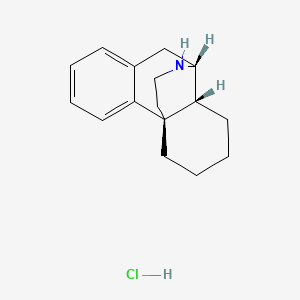

Morphinan hydrochloride, (+/-)-

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1071557-77-1 |

|---|---|

Molecular Formula |

C16H22ClN |

Molecular Weight |

263.80 g/mol |

IUPAC Name |

(1R,9R,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6-triene;hydrochloride |

InChI |

InChI=1S/C16H21N.ClH/c1-2-6-13-12(5-1)11-15-14-7-3-4-8-16(13,14)9-10-17-15;/h1-2,5-6,14-15,17H,3-4,7-11H2;1H/t14-,15+,16-;/m0./s1 |

InChI Key |

UTTZKIWMKFVYCK-CLUYDPBTSA-N |

Isomeric SMILES |

C1CC[C@@]23CCN[C@@H]([C@@H]2C1)CC4=CC=CC=C34.Cl |

Canonical SMILES |

C1CCC23CCNC(C2C1)CC4=CC=CC=C34.Cl |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for +/ Morphinan Hydrochloride and Its Derivatives

Total Synthesis Approaches to the Morphinan (B1239233) Scaffold

The total synthesis of morphinans has a rich history, beginning with the groundbreaking work of Gates in 1952, which provided the first laboratory synthesis of morphine and confirmed its structure. wikipedia.org Since then, numerous research groups have contributed to the field, developing a variety of strategies to assemble this complex molecule. wikipedia.orgresearchgate.net These approaches can be broadly categorized based on their strategic bond disconnections and the methods used to control stereochemistry.

Biomimetic and Chemo-Enzymatic Strategies for Morphinan Construction

Nature's biosynthesis of morphine alkaloids proceeds via a key intramolecular oxidative coupling of (R)-reticuline to form the morphinan scaffold. chinesechemsoc.orgrsc.org This biomimetic approach has inspired many synthetic efforts. Early attempts to mimic this transformation in the laboratory often resulted in low yields due to a lack of regioselectivity. chinesechemsoc.org However, significant progress has been made in recent years.

A notable biomimetic strategy involves the Grewe cyclization, which mimics the cyclization of reticuline (B1680550) and is a key step in the highly efficient Rice synthesis of hydrocodone. wikipedia.org This approach establishes the core morphinan structure in a manner analogous to its biosynthesis.

Chemo-enzymatic strategies combine the selectivity of enzymes with the versatility of chemical synthesis to construct the morphinan core. rsc.orgnih.gov These methods often employ enzymes for key stereoselective transformations. For instance, enzymatic dihydroxylation of aromatic precursors can provide chiral building blocks that are then elaborated into the morphinan skeleton through chemical reactions. rsc.orgthieme-connect.comnih.gov A chemo-enzymatic approach to (+)-10-keto-oxycodone has been developed, showcasing the power of combining biocatalysis with traditional organic synthesis. mdpi.com

Recent work has demonstrated a concise synthesis of (R)-reticuline and (+)-salutaridine by integrating early-stage organic synthesis with late-stage biocatalysis. rsc.orgnih.gov In this approach, a prochiral intermediate is stereoselectively reduced by an enzyme to produce (R)-reticuline with high enantiomeric excess, which is then converted to the promorphinan (+)-salutaridine via an enzymatic phenol (B47542) coupling. rsc.orgnih.gov

| Strategy | Key Transformation | Significance | Reference(s) |

| Biomimetic Oxidative Coupling | Intramolecular coupling of reticuline-like precursors | Mimics natural biosynthetic pathway | chinesechemsoc.org |

| Grewe Cyclization | Acid-catalyzed cyclization of a benzyl-tetrahydroisoquinoline | Efficient construction of the morphinan core | wikipedia.org |

| Chemo-enzymatic Synthesis | Enzymatic dihydroxylation, reduction, or coupling | Access to chiral intermediates and improved stereoselectivity | rsc.orgrsc.orgnih.govthieme-connect.comnih.govmdpi.comnih.gov |

Stereoselective Total Syntheses of Morphinans

Controlling the stereochemistry of the five contiguous stereocenters in the morphinan core is a central challenge in its total synthesis. d-nb.info Researchers have developed both asymmetric and diastereoselective methods to address this issue.

Asymmetric synthesis aims to produce a single enantiomer of the target molecule. This is crucial as the pharmacological activity of morphinans is highly dependent on their absolute configuration. udel.edu For example, (-)-morphine is a potent analgesic, while its unnatural enantiomer, (+)-morphine, is not. udel.edu

Several strategies have been employed to achieve asymmetric synthesis of morphinans. One approach involves the use of a chiral auxiliary, where a chiral molecule is temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of key reactions. researchgate.net Another powerful method is asymmetric catalysis, which utilizes a chiral catalyst to favor the formation of one enantiomer over the other. researchgate.net Asymmetric reduction of a prochiral isoquinoline (B145761) derivative is a key step in some total syntheses. google.com

The Overman group developed a versatile approach for the asymmetric synthesis of either enantiomer of opium alkaloids and morphinans, demonstrating the total synthesis of both (-)- and (+)-dihydrocodeinone and (-)- and (+)-morphine. udel.eduacs.orgscispace.com Meyers and Bailey reported an asymmetric synthesis of (+)-morphinans in high enantiomeric purity. acs.org

Diastereoselective synthesis focuses on controlling the relative stereochemistry between different stereocenters within the molecule. In the context of morphinan synthesis, this is critical for establishing the correct spatial arrangement of the various rings and substituents.

Numerous strategies have been developed to achieve high diastereoselectivity. These often rely on substrate control, where the existing stereocenters in an intermediate direct the stereochemical outcome of subsequent reactions. For example, a diastereoselective synthesis of 3,4-dimethoxy-7-morphinanone was achieved from a racemic 2-arylcyclohexenol derivative. acs.orgacs.orgnih.gov This work provided an efficient method for the diastereoselective introduction of the C14 stereocenter. acs.orgacs.org One-pot alkylation and ene-imine cyclization has also been used for the diastereoselective synthesis of substituted 5-phenylmorphans. nih.gov

A highly stereocontrolled intramolecular [4+2] cycloaddition has been utilized to directly form the phenanthrofuran system, leading to regiospecific and stereoselective syntheses of (+/-)-morphine, codeine, and thebaine. nih.govacs.org A cascade strategy involving a diastereoselective light-mediated cyclization has also been reported for the total synthesis of (±)-morphine. d-nb.info

| Stereocontrol | Methodology | Example | Reference(s) |

| Asymmetric Synthesis | Chiral auxiliaries, asymmetric catalysis, asymmetric reduction | Synthesis of both enantiomers of dihydrocodeinone and morphine | researchgate.netudel.edugoogle.comacs.orgscispace.comacs.org |

| Diastereoselective Synthesis | Substrate control, intramolecular cycloadditions, cascade reactions | Diastereoselective introduction of the C14 stereocenter | d-nb.infoacs.orgacs.orgnih.govnih.govnih.govacs.org |

Application of Advanced Coupling Reactions in Morphinan Synthesis

Modern synthetic chemistry has provided a powerful toolbox of coupling reactions that have been instrumental in the synthesis of complex molecules like morphinans. Palladium-catalyzed cross-coupling reactions, in particular, have found widespread application.

The Heck reaction , which forms a carbon-carbon bond between an alkene and an organohalide, has been used to construct key bonds in the morphinan skeleton. rsc.orgthieme-connect.comthieme-connect.comnih.gov A double-Heck cyclization has been a pivotal step in a seven-step total synthesis of (-)-thebaine. thieme-connect.com

The Suzuki-Miyaura coupling , which forms a carbon-carbon bond between an organoboron compound and an organohalide, has also been employed in morphinan synthesis, for example, in the preparation of key intermediates. thieme-connect.comresearchgate.net

These advanced coupling reactions have significantly enhanced the efficiency and elegance of morphinan synthesis, allowing for the construction of the complex framework in fewer steps and with higher yields.

Heck Reactions in Morphinan Annulation

The intramolecular Heck reaction has emerged as a powerful tool for the construction of the morphinan ring system. researchgate.net This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the cyclization of appropriately substituted precursors to form the characteristic polycyclic structure of morphinans. researchgate.netnih.gov

One notable application involves a double-Heck cyclization, which can generate two rings and two adjacent stereocenters in a single step, significantly streamlining the synthetic sequence. nih.gov The use of aryl triflates as substrates in reductive Heck cyclizations has also been explored for the formation of the B-ring of the morphinan scaffold. nih.govrsc.org This method provides an alternative to traditional approaches and expands the repertoire of Heck-type cyclizations for morphinan synthesis. The efficiency and functional group tolerance of the Heck reaction make it an attractive strategy for accessing complex morphinan derivatives. mdpi.com

Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone in the synthesis of the morphinan core, particularly for constructing the C-ring and establishing key stereochemistry. mdpi.comnih.govresearchgate.net Thebaine and oripavine, naturally occurring morphinan alkaloids, possess a diene system that readily participates in Diels-Alder reactions with various dienophiles. nih.gov This reaction typically proceeds with a high degree of stereoselectivity, favoring the formation of specific isomers due to steric and electronic factors. nih.gov

The versatility of the Diels-Alder approach is demonstrated by the wide range of dienophiles that can be employed, leading to a diverse array of 6,14-ethenomorphinans. mdpi.comresearchgate.net For instance, reaction with methyl vinyl ketone followed by further transformations has yielded highly potent analgesics. soton.ac.uk The substituent on the nitrogen atom (N-17) can also influence the diastereoselectivity of the cycloaddition. mdpi.com Furthermore, intramolecular Diels-Alder reactions have been successfully utilized to construct the tetracyclic core of the morphinan system from simpler, achiral starting materials. canada.ca

Table 1: Examples of Dienophiles in Morphinan Synthesis

| Dienophile | Resulting Adduct Type | Reference |

|---|---|---|

| Methyl vinyl ketone | 6,14-Ethenomorphinan | soton.ac.uk |

| Acrolein | Thebaine acrolein adduct | nih.gov |

| p-Benzoquinone | Dihydro derivative of thebaine-p-benzoquinone adduct | nih.gov |

| N-benzylmaleimide | N-benzyl-7α,8α-cycloadduct | mdpi.com |

| 4-phenyl-4H-1,2,4-triazoline-3,5-dione (PTAD) | Diels-Alder adducts with various morphinan dienes | diva-portal.org |

Radical Cyclization Approaches

Radical cyclizations offer a powerful and complementary strategy for the construction of the morphinan skeleton. udel.edu These reactions involve the generation of a radical species that subsequently cyclizes to form one or more of the rings of the morphinan core.

A notable example is the tandem radical cyclization of an aryl cyclohexenyl ether, which introduces a key dihydrobenzofuran structural component. udel.edu This approach can be followed by an intramolecular hydroamination reaction to complete the morphinan ring system. udel.edu The Stork-Ueno radical cyclization, facilitated by photoredox catalysis, has been employed to install the all-carbon quaternary stereocenter found in some morphinan alkaloids. rsc.orgresearchgate.net The stereochemical outcome of these radical cyclizations can be controlled, providing a means to access specific stereoisomers of the morphinan core. acs.org

Chemical Derivatization Strategies for Morphinan Hydrochloride Analogues

Site-Specific Modifications on the Morphinan Scaffold

The pharmacological properties of morphinan derivatives can be finely tuned by making specific chemical modifications at various positions on the core structure.

C-3 Position: The phenolic hydroxyl group at the C-3 position is a common site for modification. O-demethylation of codeine derivatives to reveal this hydroxyl group is a crucial step in the synthesis of many potent analgesics. cdnsciencepub.com

C-6 Position: The C-6 position is highly amenable to functionalization, and modifications at this site can lead to a wide range of activities. nih.govd-nb.info The carbonyl group in morphinan-6-ones can be converted to various functionalities, including amines, guanidino groups, and acrylonitrile (B1666552) substructures. nih.govacs.org For instance, the introduction of an amino acid at this position has been achieved through reductive amination. mdpi.com

C-14 Position: The introduction of a hydroxyl group at the C-14 position is a key structural feature of many clinically important opioids. plos.org This is often achieved through the oxidation of thebaine. nih.gov Further derivatization of the 14-hydroxyl group, for example, by converting it to a methoxy (B1213986) group, has been shown to alter the pharmacological profile. mdpi.comsemanticscholar.org

N-17 Position: The substituent on the nitrogen atom at position 17 plays a critical role in determining the pharmacological activity of morphinan analogues, influencing whether the compound acts as an agonist or antagonist. nih.govchim.it N-demethylation of the naturally occurring N-methyl group is a common strategy, allowing for the introduction of other alkyl or functional groups. cdnsciencepub.comchim.it For example, replacing the N-methyl group with an N-phenethyl group can significantly improve affinity and selectivity for the µ-opioid receptor. nih.gov

The morphinan scaffold can be adorned with a variety of functional groups to modulate its properties.

Amines: Amino groups can be introduced at various positions, such as C-6, through methods like the Mitsunobu reaction. nih.gov The basic nitrogen at N-17 is a key pharmacophore. nii.ac.jp

Ethers: The phenolic hydroxyl at C-3 is often present as a methyl ether in natural products like codeine. The ether linkage in the E-ring of 4,5-epoxymorphinans is a defining feature of many opioids. oup.com

Ketones: A ketone at the C-6 position is a common structural motif in compounds like oxycodone and oxymorphone. nih.govmdpi.com This ketone provides a handle for further chemical modifications. nih.gov

Impact of Substituents on Molecular Conformation

The three-dimensional structure of the morphinan scaffold is a critical determinant of its biological activity. The introduction of various substituents at specific positions can profoundly influence the molecule's conformation, and consequently, its interaction with target receptors. The rigid, T-shaped geometry of the morphinan skeleton, which possesses five chiral centers at positions 5, 6, 9, 13, and 14, can be subtly yet significantly altered by these chemical modifications. nih.gov

Structure-activity relationship (SAR) studies have established the N-substituent at position 17 as a key modulator of pharmacological behavior. plos.org For instance, replacing the prototypical N-methyl group of an agonist with an N-allyl or N-cyclopropylmethyl group can convert the compound into an antagonist, as seen in the transformation of oxymorphone to naloxone (B1662785) and naltrexone (B1662487), respectively. plos.orgmdpi.com The introduction of a larger N-phenethyl group can be highly favorable for improving affinity and selectivity, particularly for the μ-opioid receptor (MOP). plos.org Further substitution on this phenethyl moiety can induce dramatic functional changes; a minor positional shift of a nitro group from para to meta on the phenyl ring can switch a potent μ-opioid receptor agonist to a high-affinity antagonist. mdpi.com

Substitutions on the core skeleton also play a crucial role. The interplay between substituents at positions 5 and 14 is particularly subtle. acs.org While replacing the hydrogen at C5 with a methyl group may only have a minor effect on binding affinity, it can enhance selectivity for the μ-opioid receptor over delta (δ) and kappa (κ) receptors. acs.org The conformation of the C6 position is another critical factor. Studies on N-benzofuranylmethyl-normorphinan (NBF) derivatives have shown that functional activity can be switched between antagonism and agonism based on the C6 configuration (α or β) in combination with substituents on the benzofuran (B130515) ring. rsc.org For example, derivatives with halogen or methyl substituents at the 3'-position of the benzofuran ring remain antagonists in the 6α-configuration but become agonists in the 6β-configuration. rsc.org This suggests that the C6 configuration and the bulkiness of the 3'-substituent collectively determine the orientation of the benzofuran ring within the receptor binding pocket, leading to either retention of conformation or a functional switch. rsc.org

| Position | Substituent Variation | Observed Impact | Reference |

|---|---|---|---|

| 17 (N-substituent) | Methyl to Allyl/Cyclopropylmethyl | Switches agonist activity to antagonist (e.g., Nalorphine, Naloxone). plos.orgmdpi.com | plos.orgmdpi.com |

| 17 (N-substituent) | Methyl to Phenethyl | Improves affinity and selectivity for the μ-opioid receptor. plos.org | plos.org |

| 17 (N-Phenethyl moiety) | Positional Isomerism (p-nitro vs. m-nitro) | Switches compound from a potent agonist to a high-affinity antagonist. mdpi.com | mdpi.com |

| 5 | Hydrogen to Methyl | Minor influence on binding affinity but improves μ-receptor selectivity. acs.org | acs.org |

| 6 (Configuration) | 6α vs. 6β in NBF derivatives | In combination with 3'-substituents, can switch activity from antagonist to agonist. rsc.org | rsc.org |

Bivalent and Heterodimeric Ligand Design Based on Morphinan

A sophisticated strategy in modern medicinal chemistry involves the design of bivalent ligands to probe and target receptor dimers or oligomers. nih.govmdpi.comugent.be This approach is based on the concept that G protein-coupled receptors (GPCRs), including opioid receptors, can exist as homodimers (two identical receptors) or heterodimers (two different receptors). mdpi.com A bivalent ligand typically consists of two pharmacophores (the molecular moieties responsible for receptor recognition) connected by a spacer or linker chain. ugent.be

The pharmacophores can be identical (homobivalent) or different (heterobivalent), allowing for the simultaneous engagement of two receptor binding sites. nih.govacs.org Research has shown that bivalent ligands derived from morphinan pharmacophores can exhibit significantly enhanced potency and selectivity compared to their monomeric counterparts. nih.gov

Key factors influencing the efficacy of these bivalent ligands include:

Pharmacophore Identity : The choice of the morphinan units determines the targeted receptors. For example, heterodimers containing a κ-agonist and a μ-agonist/antagonist pharmacophore have been synthesized. nih.govnih.gov

Spacer Length and Nature : The length and flexibility of the linker chain are crucial for optimally bridging the two binding sites on the receptor dimer. mdpi.comnih.gov A transition in behavioral pharmacology has been observed as a function of spacer length for ligands targeting μ-δ receptor heterodimers. mdpi.com

Stereochemistry and Linkage : The stereochemistry of the pharmacophores and the type of chemical linkage (e.g., ester) are critical factors for achieving optimal interaction at the receptor binding sites. nih.govnih.gov

The synthesis of these complex molecules is often stepwise. For instance, a heterodimer can be prepared by first coupling a linker to one morphinan unit, followed by deprotection and subsequent condensation with the second, different morphinan unit. nih.gov These bivalent ligands serve as powerful molecular probes to investigate the existence and functional relevance of opioid receptor oligomerization and hold potential for developing therapeutics with novel pharmacological profiles. nih.govnih.gov

| Component | Description | Significance | Reference |

|---|---|---|---|

| Pharmacophores | Two morphinan-based units that bind to receptors. Can be identical (homodimer) or different (heterodimer). | Determines which receptor types (μ, δ, κ) are targeted. nih.govmdpi.com | nih.govmdpi.com |

| Spacer/Linker | A chemical chain of varying length and composition connecting the two pharmacophores. | Crucial for bridging the binding sites on the receptor dimer; length influences pharmacological activity. mdpi.comnih.gov | mdpi.comnih.gov |

| Linking Groups | Functional groups (e.g., esters, amides) that attach the pharmacophores to the spacer. | Affects the stability and orientation of the pharmacophores. nih.gov | nih.gov |

Precursor Chemistry and Intermediate Transformations in Morphinan Synthesis

The construction of the complex morphinan core relies on a series of strategic transformations starting from simpler chemical precursors. Both biosynthetic pathways and total chemical syntheses provide insight into the critical intermediates and reactions that form the morphinan skeleton.

The natural biosynthesis of morphine alkaloids begins with the amino acid L-tyrosine. mdpi.com Key transformations lead to the formation of two precursor molecules, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, which undergo a Pictet-Spengler condensation to form (S)-norcoclaurine. mdpi.com A series of enzymatic steps involving hydroxylation and methylation converts this to the crucial branch-point intermediate, (S)-reticuline. plos.org The pivotal step in forming the morphinan skeleton is the intramolecular oxidative coupling of (R)-reticuline (formed via epimerization) to create the intermediate salutaridine (B1681412). nih.govnih.gov This reaction establishes the characteristic tetracyclic core of the morphinan family. nih.gov Subsequent enzymatic reduction, acetylation, and spontaneous rearrangement of salutaridine leads to thebaine, a key precursor for codeine, morphine, and many semi-synthetic opioids. plos.orgnih.gov

In the realm of chemical synthesis, various strategies have been developed to access key intermediates.

Grewe Cyclization : A foundational approach in morphinan synthesis involves the acid-catalyzed cyclization of a substituted octahydroisoquinoline derivative to form the morphinan ring system.

Flow Synthesis : Modern techniques like continuous flow synthesis have been employed to efficiently produce key intermediates. For example, 2-(1-cyclohexenyl)ethylamine, an important building block for a range of morphinans, has been synthesized from cyclohexanone (B45756) in an integrated five-step flow platform. rsc.org

Chemo-enzymatic Synthesis : Hybrid approaches combine traditional organic synthesis with biocatalysis. A biomimetic strategy has been used to synthesize the natural intermediate (+)-salutaridine by first chemically preparing the prochiral precursor 1,2-dehydroreticuline, which is then stereoselectively reduced to (R)-reticuline by an enzyme before a final enzymatic phenol coupling step. nih.govresearchgate.net

The illicit synthesis of "Krokodil" from codeine demonstrates the variety of chemical transformations the morphinan skeleton can undergo under uncontrolled conditions, leading to a complex mixture of known and new morphinan derivatives. cij.gob.mx Total synthesis campaigns have also contributed a wealth of knowledge, targeting key intermediates such as rac-dihydrothebainone en route to morphine and its derivatives. researchgate.net These diverse synthetic routes, from biosynthesis to total synthesis, underscore the rich chemistry of the intermediates involved in constructing the morphinan scaffold.

Iii. Analytical Characterization and Enantiomeric Purity Assessment of Morphinan Compounds

Chromatographic Techniques for Morphinan (B1239233) Analysis

Chromatographic methods are central to the separation and quantification of morphinan compounds and their enantiomers. These techniques leverage subtle differences in the physical and chemical properties of the analytes to achieve separation.

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the resolution of morphinan enantiomers. This method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and subsequent separation.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) carbamate (B1207046) derivatives, have demonstrated broad applicability in the enantioseparation of morphinan analogs. For instance, a study on the chiral resolution of a series of N-substituted morphinans utilized a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel (Chiralcel OD). The mobile phase, typically a mixture of hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is carefully optimized to achieve baseline separation. The nature of the N-substituent on the morphinan skeleton has been shown to significantly influence the enantioselective recognition by the CSP.

Another class of effective CSPs for morphinan enantiomers includes macrocyclic glycopeptide antibiotics, such as teicoplanin. These CSPs offer a multimodal separation mechanism involving ionic, hydrophobic, and hydrogen bonding interactions. The pH of the mobile phase and the concentration of the organic modifier are critical parameters that are adjusted to fine-tune the retention and resolution of the enantiomers.

A representative chiral HPLC method for separating morphinan enantiomers is detailed below:

| Parameter | Condition |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.5 mL/min |

| Temperature | 25 °C |

| Detection | UV at 280 nm |

This method allows for the accurate determination of the enantiomeric excess (e.e.) of a given sample, which is a critical quality attribute.

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) are valuable alternatives for the analysis of morphinan compounds, each offering distinct advantages.

GC, especially when coupled with mass spectrometry (GC-MS), is well-suited for the analysis of thermally stable and volatile morphinan derivatives. To enhance volatility, morphinans often undergo derivatization prior to analysis. A common approach is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert polar hydroxyl and amine groups into their more volatile trimethylsilyl (B98337) (TMS) ethers. The separation is typically performed on a capillary column coated with a non-polar stationary phase.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering benefits such as faster analysis times and reduced organic solvent consumption compared to HPLC. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. For chiral separations of morphinans, the same types of CSPs used in HPLC can be employed. The addition of a small amount of a polar co-solvent, such as methanol, is often necessary to achieve adequate elution and resolution. The enantioselectivity in SFC can be modulated by adjusting the pressure, temperature, and the nature and concentration of the co-solvent.

An exemplary SFC method for the chiral separation of a morphinan derivative is outlined below:

| Parameter | Condition |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Supercritical CO2/Methanol (70:30, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 35 °C |

| Detection | UV at 230 nm |

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC) are high-efficiency separation techniques that have been successfully applied to the chiral resolution of morphinan compounds.

In CE, the separation of charged analytes is achieved in a narrow capillary under the influence of a high electric field. For the enantioseparation of morphinans, a chiral selector is added to the background electrolyte. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. The formation of transient, diastereomeric inclusion complexes between the morphinan enantiomers and the CD cavity, which possess different electrophoretic mobilities, enables their separation. The type and concentration of the CD, the pH of the buffer, and the applied voltage are key parameters that are optimized to achieve the desired resolution.

Capillary Electrochromatography (CEC) is a hybrid technique that combines the high separation efficiency of CE with the selectivity of HPLC. In CEC, the capillary is packed with a stationary phase, and the mobile phase is driven by electroosmotic flow. For the chiral analysis of morphinans, a chiral stationary phase can be packed into the capillary, or a chiral selector can be added to the mobile phase.

A typical CE method for chiral morphinan analysis is summarized here:

| Parameter | Condition |

| Capillary | Fused silica, 57 cm total length (50 cm to detector), 75 µm i.d. |

| Background Electrolyte | 25 mM phosphate (B84403) buffer (pH 7.0) with 10 mM carboxymethyl-β-cyclodextrin |

| Voltage | 20 kV |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

Spectroscopic and Spectrometric Methods in Morphinan Research

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and characterization of morphinan compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure and stereochemistry of morphinan derivatives. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.

¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. The characteristic chemical shifts and coupling constants observed in the NMR spectra of morphinans provide a wealth of structural information.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete bonding network of the molecule. For the determination of the relative stereochemistry, Nuclear Overhauser Effect (NOE) based experiments, like NOESY and ROESY, are crucial. These experiments identify protons that are in close spatial proximity, allowing for the assignment of the stereochemical configuration at the various chiral centers of the morphinan scaffold.

Key NMR data for a generic morphinan structure would include:

| Experiment | Information Provided |

| ¹H NMR | Proton chemical shifts and coupling constants, defining the proton environment. |

| ¹³C NMR | Carbon chemical shifts, indicating the carbon skeleton and functional groups. |

| COSY | ¹H-¹H correlations, establishing proton-proton coupling networks. |

| HSQC | ¹H-¹³C one-bond correlations, assigning protons to their directly attached carbons. |

| HMBC | ¹H-¹³C long-range correlations, establishing the connectivity of the carbon framework. |

| NOESY/ROESY | Through-space ¹H-¹H correlations, defining the relative stereochemistry. |

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and to gain structural information about morphinan compounds. It is frequently coupled with a chromatographic separation method (LC-MS or GC-MS).

Soft ionization techniques, such as Electrospray Ionization (ESI), are commonly used in LC-MS to produce a protonated molecule [M+H]⁺, which allows for the accurate determination of the molecular weight. High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition of the molecule by measuring the mass-to-charge ratio with very high accuracy.

Tandem Mass Spectrometry (MS/MS) is employed for structural elucidation. In an MS/MS experiment, the protonated molecule is selected and fragmented through collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable information about the structure of the molecule and can be used to differentiate between isomers. The fragmentation of morphinans often involves characteristic cleavages of the ring system, providing a fingerprint for their identification.

A summary of MS techniques for morphinan characterization is presented below:

| Technique | Ionization Method | Key Information Gained |

| LC-MS | Electrospray Ionization (ESI) | Molecular weight from the [M+H]⁺ ion. |

| HRMS | ESI | Elemental composition from accurate mass measurement. |

| MS/MS | ESI with CID | Structural information from characteristic fragmentation patterns. |

Quantitative Methodologies for Morphinan Derivatives

The accurate quantification of morphinan derivatives is essential for various applications, from metabolic studies to quality control in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) stands out as a primary and versatile technique for this purpose. nih.govnih.gov The selection of the column, mobile phase, and detector is tailored to the specific properties of the morphinan derivative being analyzed.

Reverse-phase HPLC (RP-HPLC) is a commonly employed method. For instance, a robust RP-HPLC method has been developed for the simultaneous determination of buprenorphine hydrochloride, naloxone (B1662785) hydrochloride, and their impurities in pharmaceutical tablets. nih.gov This method utilizes a C18 column with a mobile phase consisting of a potassium phosphate buffer and acetonitrile (B52724), coupled with UV detection. nih.gov Such methods are validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters like accuracy, precision, linearity, and robustness to ensure reliability. nih.gov

Another example involves the quantitation of dextromethorphan (B48470) and its metabolites in biological matrices like urine. nih.gov This HPLC method uses a phenyl column and a mobile phase of potassium phosphate-acetonitrile, with UV detection at 280 nm. nih.gov The sample preparation often involves solid-phase extraction (SPE) to isolate the compounds of interest from the complex matrix before chromatographic analysis. nih.gov The sensitivity of these methods allows for the determination of minimum quantifiable levels in the range of micrograms per milliliter. nih.gov

The choice of detector is crucial for sensitivity and selectivity. While UV detection is common, other detectors like fluorescence or mass spectrometry (MS) can be coupled with HPLC to achieve lower detection limits and provide structural confirmation. Quantitative Structure-Activity Relationship (QSAR) studies also rely on precise analytical data to build models that predict the biological activity of new morphinan derivatives. nih.gov

Table 1: Examples of HPLC Methods for Quantitative Analysis of Morphinan Derivatives

| Compound(s) | Analytical Method | Column | Mobile Phase | Detection | Application | Reference |

| Buprenorphine HCl, Naloxone HCl, Noroxymorphone | RP-HPLC | C-18 (150 mm x 4.6 mm, 5 µm) | 10 mmol L⁻¹ potassium phosphate buffer (pH 6.0) and acetonitrile (17:83, v/v) | UV at 210 nm | Pharmaceutical Tablet Analysis | nih.gov |

| Dextromethorphan, Dextrorphan, and other metabolites | RP-HPLC | 5-µm phenyl column (25 X 0.46-cm i.d.) | 10 mM potassium phosphate-acetonitrile (45:55, pH 4.0) | UV at 280 nm | Analysis in Urine | nih.gov |

This table is interactive. Click on the headers to sort.

Determination of Enantiomeric Excess and Purity in Morphinan Samples

The stereochemistry of morphinan derivatives is a critical determinant of their pharmacological activity. mdpi.com For instance, the levorotatory isomers of morphinans generally exhibit high affinity for opioid receptors, while the dextrorotatory enantiomers often have different pharmacological profiles, such as acting on NMDA receptors. acs.orgnih.gov Therefore, accurately determining the enantiomeric excess (ee) and purity of morphinan samples is of paramount importance.

Chiral HPLC is the most widely used and effective method for separating and quantifying enantiomers of morphinan compounds. nih.govjackwestin.com This technique relies on the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. jackwestin.comkhanacademy.org

The selection of the appropriate CSP is crucial for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (e.g., Chiralcel OD) or amylose, are commonly used for the resolution of a wide range of chiral compounds, including morphinan intermediates. nih.govudel.edu The mobile phase, typically a mixture of a hydrocarbon like hexane and an alcohol such as isopropanol or ethanol, is optimized to achieve baseline separation of the enantiomeric peaks. udel.edu

Once the enantiomers are separated chromatographically, a detector (commonly UV) is used to measure the peak area for each enantiomer. The enantiomeric excess is then calculated using the formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively. heraldopenaccess.usnih.gov A racemic mixture, containing equal amounts of both enantiomers, will have an ee of 0%, while an enantiomerically pure sample will have an ee of 100%. heraldopenaccess.us

In addition to HPLC, other chiroptical methods like Circular Dichroism (CD) can be coupled with chromatography. heraldopenaccess.usnih.gov A CD detector can provide information on the absolute configuration of the eluting enantiomers and can be used to quantify enantiomeric excess. nih.govuma.es

Table 2: Chiral HPLC Conditions for Enantiomeric Purity Assessment

| Compound Type | Chiral Stationary Phase | Mobile Phase | Observation | Reference |

| Morphinan Intermediate | Chiralcel OD | Hexane / 2-propanol (9:1) | Accurate establishment of 91% ee | udel.edu |

| Morphinan Intermediate | Chiralcel OJ | Hexane / Ethanol (9:1) | Estimation of ~90% enantiomeric purity | udel.edu |

This table is interactive. Click on the headers to sort.

The development and validation of these analytical methods are fundamental to the synthesis and characterization of specific morphinan enantiomers, ensuring that their distinct pharmacological properties can be studied and utilized effectively. oup.comresearchgate.net

Iv. Molecular and Cellular Pharmacology of Morphinan Scaffold Analogues

In Vitro Receptor Binding Studies of Morphinan (B1239233) Derivatives

In vitro receptor binding studies are crucial for determining the affinity and selectivity of morphinan derivatives for their molecular targets. These assays typically utilize cell membranes expressing specific receptor subtypes and measure the displacement of a radiolabeled ligand by the compound of interest.

Radioligand binding assays are a cornerstone of molecular pharmacology, allowing for the direct measurement of a ligand's ability to bind to a receptor. In the context of morphinan derivatives, these assays are performed using membranes from cells, such as Chinese hamster ovary (CHO) cells, that have been engineered to stably express a single subtype of human opioid receptor (μ, δ, or κ). nih.govnih.gov The Nociceptin/Orphanin FQ (NOP) receptor is another important target studied in this context. researchgate.net

The principle of the assay involves incubating these receptor-expressing membranes with a specific radioactive ligand (radioligand) that is known to bind to the target receptor with high affinity. For instance, [³H]DAMGO is a selective radioligand for the μ-opioid receptor (MOR), [³H]naltrindole for the δ-opioid receptor (DOR), and [³H]U69,593 for the κ-opioid receptor (KOR). nih.govnih.gov The morphinan compound being tested is then added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is measured, and a decrease in this signal indicates that the test compound has displaced the radioligand, signifying its binding to the receptor. Non-specific binding is typically determined by including a high concentration of a non-labeled, potent opioid ligand like naloxone (B1662785). nih.gov

From the data generated in competitive radioligand binding assays, key pharmacological parameters can be determined. The inhibition constant (Kᵢ) is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. By testing a single morphinan compound against a panel of different opioid receptor subtypes (μ, δ, κ), a profile of its binding affinity and selectivity can be established. nih.govnih.gov

For example, studies on dimeric morphinan ligands have shown that modifications to the spacer connecting two morphinan pharmacophores can significantly impact affinity. drugbank.com Compounds such as MCL-139, MCL-144, and MCL-145 have demonstrated excellent affinities at both μ and κ receptors, with Kᵢ values in the sub-nanomolar range (Kᵢ = 0.09-0.2 nM at μ and Kᵢ = 0.078-0.049 nM at κ). drugbank.com The introduction of a 6-cyano group into N-methylmorphinans was also found to be favorable for both high affinity and selectivity for the MOR. d-nb.info In contrast, some structural modifications, like quaternization of the nitrogen on the morphine structure, have been reported to negatively impact opioid receptor affinity. nih.gov

Selectivity is determined by comparing the Kᵢ values of a compound for different receptor subtypes. A compound is considered selective for a particular receptor if its affinity for that receptor is significantly higher (i.e., its Kᵢ is significantly lower) than for other receptors. For instance, the cyclobutyl analogue of cyclorphan, MCL-101, was found to be 18-fold more selective for the κ receptor over the δ receptor. nih.gov This detailed profiling is essential for identifying compounds that may elicit specific pharmacological effects by targeting a single receptor subtype, thereby potentially reducing off-target side effects.

Table 1: In Vitro Opioid Receptor Binding Affinities (Kᵢ, nM) of Selected Morphinan Derivatives

| Compound | µ (MOR) Affinity (Kᵢ, nM) | δ (DOR) Affinity (Kᵢ, nM) | κ (KOR) Affinity (Kᵢ, nM) | Reference |

|---|---|---|---|---|

| Butorphan | 0.49 | 14.8 | 0.23 | nih.gov |

| Butorphanol (B1668111) | 0.58 | 24.3 | 0.20 | nih.gov |

| Naloxone | 1.22 | 16.5 | 11.1 | nih.gov |

| MCL-139 | 0.2 | - | 0.078 | drugbank.com |

| MCL-144 | 0.09 | - | 0.049 | drugbank.com |

| MCL-145 | 0.11 | - | 0.052 | drugbank.com |

| 14-O-MeM6SU | 1.12 | 10.08 | 301.28 | nih.gov |

| Morphine | 4.37 | 100.9 | 116.4 | nih.gov |

| Oxycodone | 15.1 | 290 | 250 | d-nb.info |

| 6-Cyano-N-methylmorphinan (5) | 0.54 | 29.8 | 20.3 | d-nb.info |

Elucidation of Molecular Targets Beyond Canonical Opioid Receptors

While the morphinan scaffold is a prototypic structure for opioid receptor ligands, subtle stereochemical and structural modifications can dramatically alter the target profile, leading to significant interactions with a variety of non-opioid molecular targets. This promiscuity is a key factor in the diverse pharmacological effects observed with different morphinan analogues, ranging from cough suppression and neuroprotection to dissociative and psychotomimetic effects.

Investigations into the broader pharmacology of morphinan derivatives have identified several key non-opioid receptors as significant molecular targets. These include ionotropic glutamate (B1630785) receptors and the enigmatic sigma (σ) receptors. The stereochemistry of the morphinan core is a critical determinant of this interaction profile. Generally, levorotatory isomers exhibit higher affinity for opioid receptors, while dextrorotatory isomers tend to show reduced opioid affinity but enhanced affinity for non-opioid targets oup.com.

NMDA Receptor Antagonism: A notable non-opioid interaction of certain morphinan analogues is their antagonist activity at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, synaptic plasticity, and pain perception. Dextromethorphan (B48470), a widely used cough suppressant, is a well-characterized non-competitive NMDA receptor antagonist oup.com. This action is believed to contribute to its antitussive and neuroprotective properties. Its metabolite, dextrorphan, is an even more potent NMDA receptor antagonist. This antagonism at the NMDA receptor by dextrorotatory morphinans is a clear example of how stereochemistry dictates the pharmacological profile, diverting activity away from the opioid system and towards other critical central nervous system targets oup.com.

Sigma (σ) Receptor Binding: Morphinan analogues have also been shown to interact with σ receptors, a unique class of intracellular proteins. Both σ1 and σ2 receptor subtypes are implicated in a wide range of cellular functions and are targets for various psychoactive drugs. Dextromethorphan and its analogues exhibit affinity for σ1 receptors, which may contribute to their pharmacological effects oup.com. Interestingly, some levorotatory morphinans also demonstrate significant affinity for σ receptors, adding another layer of complexity to their pharmacological profiles. For instance, the levorotatory derivative (−)-MCL-609 and its dextrorotatory enantiomer (+)-MCL-740 both show high affinity for σ2 receptors oup.com. The structural requirements for high-affinity sigma receptor binding among opioids appear to favor benzomorphan (B1203429) structures, which lack the C ring of classical opioids, and compounds with more lipophilic N-substituents nih.gov.

Serotonin (B10506) and Other Receptors: Some morphinan derivatives can also interact with the serotonin system. Dextromethorphan, for example, is known to be a serotonin reuptake inhibitor, which can lead to serotonin syndrome when combined with other serotonergic medications wikipedia.org. While less common, interactions with other receptor systems, such as dopamine (B1211576) receptors, have been explored, though the affinities are generally lower and the physiological relevance is less clear.

The following table summarizes the binding affinities of selected morphinan analogues at various non-opioid receptors.

| Compound | Receptor Subtype | Kᵢ (nM) |

| (+)-MCL-190 | σ₁ | 12 |

| σ₂ | 1,220 | |

| NMDA | 2,750 | |

| Cyclorphan | σ₁ | 344 |

| σ₂ | >10,000 | |

| NMDA | 3,120 | |

| (−)-MCL-609 | σ₁ | 1,290 |

| σ₂ | 73 | |

| NMDA | 5,460 | |

| (+)-MCL-740 | σ₁ | 1,930 |

| σ₂ | 37 | |

| NMDA | >10,000 |

Data sourced from Chernyak et al. (2014) oup.com.

Beyond receptor-mediated signaling, some morphinan analogues are designed or have been found to interact directly with enzymes and other proteins through covalent modification. This type of interaction can lead to irreversible inhibition and prolonged pharmacological effects. A key mechanism in this context is thiol-trapping, which involves the formation of a covalent bond with the thiol group of cysteine residues in proteins.

Thiol-Trapping via Michael Addition: Certain morphinan derivatives, such as 7-benzylidenenaltrexone (B1236580) (BNTX) and its analogues, have been engineered to include a Michael acceptor, a chemical moiety that is susceptible to nucleophilic attack by thiol groups. This allows these compounds to covalently bind to proteins containing reactive cysteine residues. This "thiol-trapping" ability has been correlated with specific biological activities. For instance, a strong correlation has been demonstrated between the thiol group-trapping ability of BNTX derivatives and their in vitro antimalarial activity against Plasmodium falciparum. This suggests that the antiprotozoal effects of these compounds may be mediated by the covalent modification of essential parasite proteins.

The reactivity of these compounds can be quantified by monitoring their reaction with a model thiol-containing compound, such as 1-propanethiol, using techniques like ¹H-NMR. The rate of disappearance of the parent morphinan derivative in the presence of the thiol provides a measure of its thiol-trapping ability.

The following table presents the thiol-trapping ability of various BNTX derivatives, as indicated by the residual rate of the compound after incubation with 1-propanethiol, and their corresponding antimalarial activity.

| Compound | Substituent on Benzylidene Ring | Residual Rate (%) after 2 days | Antimalarial Activity (IC₅₀, μM) vs. K1 strain |

| 1 (BNTX) | H | 52.8 | 0.81 |

| 2 | 2-F | 22.8 | 0.44 |

| 3 | 3-F | 51.1 | 0.87 |

| 4 | 4-F | 58.7 | 0.99 |

| 5 | 2-Cl | 22.5 | 0.45 |

| 6 | 3-Cl | 49.3 | 0.84 |

| 7 | 4-Cl | 55.6 | 0.93 |

| 8 | 2-Br | 22.6 | 0.44 |

| 9 | 3-Br | 50.1 | 0.85 |

| 10 | 4-Br | 56.4 | 0.94 |

| 11 | 2-CH₃ | 48.7 | 0.79 |

| 12 | 3-CH₃ | 54.2 | 0.91 |

| 13 | 4-CH₃ | 57.1 | 0.97 |

| 14 | 2-OCH₃ | 58.9 | 1.02 |

| 15 | 3-OCH₃ | 55.3 | 0.92 |

| 16 | 4-OCH₃ | 59.8 | 1.05 |

| 18 | 3-NO₂ | 29.8 | 0.52 |

| 19 | 4-NO₂ | 33.4 | 0.58 |

Data adapted from Nagai et al. (2020).

Other Covalent Interactions: The concept of covalent modification by morphinan derivatives extends beyond engineered Michael acceptors. Metabolic activation of morphine can lead to the formation of reactive intermediates, such as morphinone (B1233378), which can then covalently bind to cellular macromolecules. Studies have shown that morphinone can form conjugates with the thiol group of cysteine residues in proteins, as well as with glutathione (B108866) nih.gov. This covalent binding of morphine metabolites to proteins may contribute to some of the long-term effects and toxicity associated with morphine use.

These findings highlight a dimension of morphinan pharmacology that is not mediated by receptor occupancy but rather by direct, and often irreversible, chemical modification of proteins. This opens up new avenues for the design of morphinan-based therapeutic agents with novel mechanisms of action, such as targeted enzyme inhibitors or probes for identifying new drug targets.

V. Structure Activity Relationships Sar of Morphinan Derivatives

Impact of Substituents on Morphinan (B1239233) Binding Affinity and Receptor Selectivity

Structure-activity relationship (SAR) models for morphinans have established that the substituent at the N-17 position is a primary determinant of the compound's pharmacological action. plos.org Additionally, modifications at the C-3, C-6, and C-14 positions play crucial roles in tuning the binding affinity, selectivity, and potency of these compounds. mdpi.comnih.gov

The nitrogen atom at position 17 is a key site for molecular manipulation, and alterations here can dramatically change a compound's interaction with opioid receptors. plos.org The classic N-methyl group found in morphine is associated with potent agonist activity at the µ-opioid receptor (MOR). Replacing this methyl group with larger substituents can convert the molecule into a partial agonist or a full antagonist. wikipedia.orgplos.org

For instance, the substitution of the N-methyl group with an N-allyl group transforms the agonist morphine into nalorphine, a compound recognized as one of the first opioid antagonists. plos.orgmdpi.com Further modifications, such as replacing the N-methyl group in oxymorphone with N-cyclopropylmethyl or N-allyl groups, led to the development of the potent, non-selective opioid antagonists naltrexone (B1662487) and naloxone (B1662785). mdpi.com Conversely, introducing an N-phenethyl group can significantly enhance both binding affinity and agonist potency at the MOR, as seen in N-phenethyl derivatives of morphine and oxymorphone. plos.org

The nature of the N-17 substituent is believed to interact with specific domains of the receptor, potentially an "address" subsite that contributes to receptor selectivity. ebi.ac.uk The basicity of the N-17 nitrogen is crucial, as potent antagonism and selectivity are often observed only when this nitrogen is basic, suggesting an interaction with acidic amino acid residues in the extracellular domains of the receptor. ebi.ac.uk

Table 1: Effect of N-17 Substitutions on Morphinan Receptor Activity

| Parent Compound | N-17 Substituent | Resulting Compound | Receptor Activity Profile |

|---|---|---|---|

| Morphine | -CH₃ | Morphine | µ-Opioid Agonist |

| Morphine | -CH₂CH=CH₂ (Allyl) | Nalorphine | Partial Agonist / Antagonist plos.orgmdpi.com |

| Oxymorphone | -CH₂-c-C₃H₅ (Cyclopropylmethyl) | Naltrexone | Non-selective Opioid Antagonist mdpi.com |

| Oxymorphone | -CH₂CH=CH₂ (Allyl) | Naloxone | Non-selective Opioid Antagonist mdpi.com |

| Morphine | -CH₂CH₂C₆H₅ (Phenethyl) | N-Phenethylnormorphine | Potent µ-Opioid Agonist plos.org |

This table is generated based on data from multiple sources. plos.orgmdpi.com

Modifications at positions 3, 6, and 14 on the morphinan skeleton are critical for molecular recognition and can significantly influence a ligand's pharmacological properties. mdpi.comnih.gov

The phenolic hydroxyl group at C-3 is widely recognized as essential for high-affinity binding to opioid receptors. nih.gov This group participates in a crucial hydrogen-bonding network within the receptor's binding pocket, often mediated by water molecules, with key amino acid residues like Histidine 297 (H297). nih.govnih.gov Elimination or modification of this hydroxyl group generally leads to a significant decrease in binding affinity and analgesic potency. akjournals.com

The substituent at the C-6 position also plays a key role in modulating activity. acs.org Replacing the 6-hydroxyl group of morphine with a 6-carbonyl group, as in hydromorphone, or in the case of oxymorphone, generally enhances binding affinity and agonist potency at the µ-opioid receptor. plos.org The stereochemistry at this position is also critical; studies on N-benzofuranyl (NBF) derivatives have shown that changing the configuration from 6α to 6β can convert a MOR antagonist into an agonist, highlighting the sensitivity of the receptor to the ligand's three-dimensional shape. rsc.org

Introduction of a hydroxyl group at the C-14 position , a site typically unsubstituted in natural opioids like morphine, often results in potent analgesic compounds. plos.orgakjournals.com For example, 14-hydroxydihydromorphine is a more potent analgesic than dihydromorphine. akjournals.com Further modification, such as O-methylation of the C-14 hydroxyl group in oxymorphone, can lead to compounds with exceptionally high opioid agonist potencies. akjournals.com This suggests that the C-14 position interacts with a specific region of the receptor that can be exploited to enhance efficacy. mdpi.com

Table 2: Influence of C-3, C-6, and C-14 Modifications

| Position | Modification | Effect on Activity |

|---|---|---|

| C-3 | Removal of phenolic -OH | Significant decrease in binding affinity and potency. akjournals.com |

| C-6 | -OH to =O | Enhanced MOR affinity and agonist potency. plos.org |

| C-6 | Change in stereochemistry (α to β) | Can convert antagonist to agonist activity. rsc.org |

| C-14 | Introduction of -OH | Often increases analgesic potency. plos.orgakjournals.com |

This table is generated based on data from multiple sources. plos.orgakjournals.comrsc.org

Conformational Analysis and its Correlation with Biological Activity

Computational and experimental studies have shown that fixing the conformation of a morphinan derivative can lead to enhanced receptor selectivity and activity. nii.ac.jp For example, conformational analysis of the κ-opioid receptor (KOR) agonist nalfurafine (B1239173) predicted an active conformation with the C-ring in a boat form, orienting the 6-amide side chain in a specific direction. oup.com Designing new molecules that lock in this conformation has led to the development of potent and selective KOR agonists. oup.comnih.gov

Similarly, the stereochemistry at the C-6 position influences the conformation of the cyclohexane (B81311) ring within the epoxymorphinan skeleton. This, in turn, affects how the ligand interacts with the µ-opioid receptor, potentially causing a functional switch between agonism and antagonism. rsc.org This highlights the delicate interplay between substituent effects and the conformational state of the morphinan scaffold in determining the ultimate biological response.

Ligand-Receptor Interaction Mechanisms at a Molecular Level

The binding of a morphinan ligand to its receptor is a complex process governed by a series of specific intermolecular interactions within the receptor's binding pocket. These interactions, including ionic bonds, hydrogen bonds, and hydrophobic contacts, anchor the ligand in a specific orientation, leading to either receptor activation (agonism) or blockade (antagonism). nii.ac.jpescholarship.org

High-resolution crystal structures of opioid receptors and site-directed mutagenesis studies have identified several key amino acid residues that are critical for the binding of morphinan ligands. escholarship.orgnih.gov

A universally critical interaction occurs between the protonated tertiary amine (N-17) of the morphinan ligand and a highly conserved aspartic acid residue in transmembrane helix 3 (TM3), Aspartate 147 (D147) . plos.orgelifesciences.org This interaction forms a strong salt bridge or a charge-enhanced hydrogen bond, which is considered a primary anchor for almost all morphinan-based opioids. acs.orgescholarship.org Mutagenesis studies have confirmed that altering D147 dramatically reduces agonist binding. acs.org

Another pivotal residue is Histidine 297 (H297) in transmembrane helix 6 (TM6). plos.org The phenolic hydroxyl group at C-3 of the morphinan A-ring engages in a hydrogen-bonding network that almost always involves H297. nih.govnih.gov This interaction is often mediated by one or more water molecules within the binding pocket. nih.govplos.org Mutation of H297 can lead to a complete loss of detectable binding for some agonists, underscoring its importance. nih.gov

Other residues contribute to the formation of the binding pocket and stabilize the ligand through various interactions:

Tyrosine 148 (Y148) and Tyrosine 326 (Y326) are involved in interactions, with Y326 participating in a hydrogen bond with D147 and Y148 potentially forming π-cation interactions or hydrophobic contacts. elifesciences.orgmdpi.comvirginia.edu

The aromatic A-ring of the morphinan is nestled within a hydrophobic pocket formed by residues such as Methionine 151 (M151) , Valine 236 (V236) , Isoleucine 296 (I296) , and Valine 300 (V300) . nih.govnih.govacs.org

Tryptophan 293 (W293) and Isoleucine 322 (I322) have also been identified as forming van der Waals contacts that can differ slightly between agonists and influence receptor activation. plos.org

While the prompt mentions W274 and Q105 , detailed interactions with these specific residues in the context of general morphinan binding are less frequently highlighted in the primary literature compared to the aforementioned residues. However, Q124 (a glutamine residue) has been noted as interacting with certain ligands. elifesciences.org

The stability and orientation of a morphinan ligand within the opioid receptor binding pocket are maintained by a combination of hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding Networks: The most critical hydrogen bonds are the charge-assisted bond between the ligand's N-17 amine and D147, and the interaction between the ligand's C-3 hydroxyl group and H297. acs.orgplos.org The latter is often part of an extended, water-mediated network, which is a conserved feature for the binding of phenolic ligands to opioid receptors. escholarship.orgvirginia.edu The dihydrofuran oxygen atom of the E-ring can also form a hydrogen bond with residues like Y148. nih.gov The precise pattern of these hydrogen bonds can vary even between structurally similar agonists, influencing their binding and activation properties. plos.org

Hydrophobic Interactions: The morphinan scaffold itself is largely lipophilic and fits into a hydrophobic cavity within the receptor. The aromatic A-ring is a key site for these interactions, making contact with a cluster of nonpolar amino acid residues including M151, V236, I296, and V300. nih.govacs.org These hydrophobic contacts are crucial for the proper embedding and stabilization of the ligand within the binding site, complementing the more specific hydrogen and ionic bonds. nih.gov The interplay of these forces dictates the ligand's affinity and its ability to induce the conformational changes in the receptor required for signal transduction.

Table 3: Key Ligand-Receptor Interactions for Morphinan Derivatives

| Ligand Moiety | Receptor Residue(s) | Type of Interaction |

|---|---|---|

| Protonated N-17 Amine | Asp147 (D147) | Ionic Bond / Charge-Enhanced Hydrogen Bond acs.orgescholarship.orgplos.org |

| C-3 Phenolic Hydroxyl | His297 (H297) | Water-Mediated Hydrogen Bond nih.govnih.govplos.org |

| Aromatic A-Ring | M151, V236, I296, V300 | Hydrophobic Interactions nih.govnih.govacs.org |

| Dihydrofuran Oxygen (E-Ring) | Tyr148 (Y148) | Hydrogen Bond nih.gov |

This table is generated based on data from multiple sources. nih.govnih.govacs.orgescholarship.orgplos.orgnih.gov

Vi. Computational Chemistry and Molecular Modeling of Morphinan Systems

Molecular Docking Simulations of Morphinan-Receptor Complexes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for understanding the binding modes of morphinan (B1239233) compounds and for the rational design of new therapeutic agents.

Prediction of Ligand Binding Modes and Orientation

Molecular docking simulations have been instrumental in predicting how morphinan ligands, including the racemic mixture of "(+/-)-Morphinan hydrochloride," orient themselves within the binding pocket of opioid receptors, primarily the µ-opioid receptor (MOR). acs.orgnih.gov These studies consistently reveal a conserved binding orientation for the morphinan scaffold. mdpi.com

A key interaction involves the protonated tertiary amine of the morphinan structure forming a charge-enhanced hydrogen bond or ionic interaction with a highly conserved aspartic acid residue, D1473.32 (Ballesteros-Weinstein numbering). mdpi.comnih.govacs.org This interaction is considered a critical anchor for morphinan binding. plos.org Another pivotal interaction is a water-mediated hydrogen bond between the phenolic hydroxyl group of the morphinan and the histidine residue H2976.52. nih.govmdpi.com The aromatic ring of the morphinan is typically nestled within a hydrophobic pocket formed by several residues, including M1513.36, V2365.42, I2966.51, and V3006.55. acs.orgacs.org

Docking studies have also highlighted how subtle structural modifications to the morphinan scaffold can influence binding orientation and interactions. For instance, the introduction of substituents at various positions can lead to different hydrophobic interactions and alter the ligand's interaction profile, which in turn can affect its pharmacological activity. acs.org The relative orientation of the ligand within the binding site is crucial for establishing the necessary non-covalent interactions that facilitate receptor activation. acs.org For example, docking calculations for morphine have suggested important interactions with D1473.32, Y1483.33, and Y3267.43, as well as with water molecules situated between helices 5 and 6. nih.govelifesciences.org

Energetic Analysis of Morphinan-Receptor Interactions

The stability of the morphinan-receptor complex is determined by the sum of various energetic contributions, which can be analyzed through docking scores and other computational methods. These analyses reveal the importance of both polar and non-polar interactions. The charge-enhanced hydrogen bond between the protonated amine and D1473.32 contributes significantly to the binding affinity. acs.org

Molecular Dynamics (MD) Simulations of Morphinan-Induced Conformational Changes

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. MD simulations are essential for understanding the conformational changes that lead to receptor activation or inactivation.

Dynamics of Receptor Activation and Ligand Binding

MD simulations have provided atomistic descriptions of the binding of morphinan agonists like morphine and hydromorphone to the µ-opioid receptor. nih.gov These simulations show that upon agonist binding, the receptor can undergo conformational changes associated with the initial steps of activation. figshare.com A key event observed in simulations is a shift in the relative positions of transmembrane helix 6 (TM6) and transmembrane helix 3 (TM3). plos.orgfigshare.com This movement can lead to the disruption of an interhelical hydrogen bond between R165 and T279, which is thought to be characteristic of an inactive receptor state. figshare.com

The dynamics of the ligand itself within the binding pocket are also revealing. For example, simulations have shown that morphine can move deeper into the binding pocket to form a more stable hydrogen bond with H2976.52. nih.gov In contrast, antagonists may be constrained in their movement due to steric clashes. frontiersin.org The flexibility of extracellular loop 3 (EL3) has also been shown to be affected by agonist binding, with the binding of morphine leading to conformational changes in this loop. nih.gov These dynamic events are crucial for initiating the downstream signaling cascade.

Water-Mediated Interactions and Solvent Effects

Water molecules within the receptor binding site are not merely passive spectators but play a crucial and dynamic role in ligand binding and receptor activation. mdpi.com MD simulations have highlighted the importance of water-mediated hydrogen bonds in stabilizing the morphinan-receptor complex. plos.orgnih.gov The interaction between the phenolic hydroxyl group of morphinans and H2976.52 is often mediated by one or more water molecules. nih.govmdpi.com

The hydration properties of the binding pocket can differ between various ligands. For instance, the binding pocket of the µ-opioid receptor is slightly more hydrated when bound to hydromorphone compared to morphine. plos.org Furthermore, MD simulations have shown that in agonist-bound systems, water molecules within the binding site can exchange more frequently with the extracellular solvent, a phenomenon not observed to the same extent in antagonist-bound systems. mdpi.com The movement of water molecules near conserved motifs has been linked to the activation switches of G-protein coupled receptors (GPCRs). mdpi.com Some studies have even rationally targeted these water molecules in the design of new opioid ligands. acs.org

Quantum Chemical Calculations for Morphinan Electronic Structure

Quantum chemical calculations provide a fundamental understanding of the electronic properties of molecules, such as electron distribution and orbital energies. These methods are used to investigate the electronic structure of morphinans and how it relates to their receptor binding affinity and selectivity.

Quantum-chemical studies, using methods like ZINDO/1 and CNDO/2, have been employed to develop quantitative structure-activity relationship (QSAR) models for morphinans binding to µ, δ, and κ opioid receptors. researchgate.netuchile.cl These studies have concluded that receptor selectivity is regulated by different electronic densities, sometimes located at the same atomic center. researchgate.net The calculations suggest that both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as other internal occupied molecular orbitals, are important in determining receptor affinity. researchgate.net

These computational approaches allow for the calculation of various electronic parameters, such as atomic charges and superdelocalizabilities, which can be correlated with biological activity. researchgate.netuchile.cl For example, a QSAR study on a series of opiates interacting with the µ-receptor found correlations between the binding constant and electronic structure factors, suggesting the presence of specific electronic interactions between the ligand and the receptor. uchile.cl While less common than docking and MD simulations in this specific context, quantum chemical calculations offer a deeper, first-principles understanding of the electronic properties that underpin the molecular recognition process. ornl.gov

Ligand-Based and Structure-Based Drug Design Principles Applied to Morphinans

Ligand-based drug design (LBDD) relies on the knowledge of a set of molecules known to bind to a specific biological target. vbspu.ac.in By analyzing the common structural and physicochemical properties of these active ligands, a pharmacophore model or a quantitative structure-activity relationship (QSAR) model can be developed. vbspu.ac.in These models then serve as templates for the design or virtual screening of new compounds with a higher probability of being active.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. ijpras.com For morphinan derivatives, QSAR models have been developed to predict their antinociceptive activity. In one such study, a series of 31 morphinan derivatives were analyzed using multiple linear regression and artificial neural networks. nih.gov The resulting models demonstrated good descriptive and predictive power, highlighting the importance of specific structural features for the analgesic effects of these compounds. nih.gov Although the initial linear models had limitations in predicting the activity of an external set of derivatives, the application of artificial neural networks significantly improved the predictive accuracy. nih.gov

Another study on indolomorphinan derivatives as kappa opioid receptor antagonists utilized 3D-QSAR methods, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models yielded high correlation coefficients, indicating their robustness in predicting the antagonistic activity of this class of compounds. nih.gov The 3D contour maps generated from these analyses provided valuable insights into the steric and electrostatic fields around the molecules, guiding further structural modifications to enhance potency. nih.gov

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific receptor and elicit a biological response. mdpi.com For morphinans, ligand-based pharmacophore models have been instrumental, particularly before the high-resolution crystal structure of the µ-opioid receptor (MOR) was available. nih.gov

A notable study involved the generation of a 3D pharmacophore model for the µ-opioid receptor based on a training set of highly active morphinan derivatives. nih.gov The resulting model identified several key features crucial for binding activity: at least three hydrogen bond acceptors, one aromatic ring, and one positively ionizable feature. nih.gov This model proved effective in virtual screening, successfully identifying highly active µ-opioid ligands. nih.gov The development of such pharmacophore models provides a rational framework for designing novel morphinan-based ligands with desired activities. nih.govsddn.es

With the elucidation of the high-resolution crystal structures of opioid receptors, particularly the µ-opioid receptor (MOR), structure-based drug design (SBDD) has become a powerful approach for the discovery and optimization of morphinan ligands. acs.orgnih.gov SBDD utilizes the three-dimensional structure of the target protein to design ligands that can bind with high affinity and selectivity. vbspu.ac.in

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For morphinan systems, docking studies have been extensively used to understand the binding modes of various derivatives within the MOR binding pocket. acs.orgacs.orgnih.gov

These studies have consistently identified key interactions that are fundamental for the binding of morphinans to the MOR. A crucial interaction is the formation of a salt bridge between the protonated nitrogen of the morphinan scaffold and the highly conserved aspartic acid residue, D147, in transmembrane helix 3 (TM3) of the receptor. acs.orgacs.orgmdpi.com Another conserved interaction involves a water-mediated hydrogen bond between the phenolic hydroxyl group at position 3 of the morphinan and a histidine residue, H297, in TM6. acs.orgnih.govacs.org The aromatic ring of the morphinan is typically nestled within a hydrophobic pocket formed by residues such as M151, V236, I296, and V300. acs.orgacs.org

Docking studies have also been instrumental in elucidating the impact of substitutions at various positions on the morphinan skeleton. For instance, modifications at position 14 have been shown to influence the interaction with the receptor. acs.orgnih.gov While the 14-hydroxyl group can form a hydrogen bond with D147, the introduction of small alkoxy groups at this position can alter the ligand's interaction profile. acs.orgnih.gov Similarly, modifications at position 6, such as the removal of the keto group, have been shown to affect binding affinity and agonist potency, with docking studies revealing distinct binding modes for some derivatives. acs.orgnih.govdrugbank.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of its conformational changes and stability over time. fda.gov In the context of morphinans, MD simulations have complemented docking studies by providing a more realistic representation of the binding event and the subsequent receptor activation. acs.org

MD simulations of 14-oxygenated N-methylmorphinan-6-ones bound to the MOR have revealed subtle differences in the hydrogen bonding patterns and the influence of these ligands on the "3-7 lock switch" of the receptor, which is a conformational change associated with receptor activation. acs.org These simulations help to rationalize the structure-activity relationships observed experimentally and provide a deeper understanding of how small chemical modifications can translate into significant differences in pharmacological profiles. acs.org Furthermore, advanced techniques like Metadynamics have been employed to investigate the dissociation pathways of morphinans from the MOR, providing insights into their residence times and binding kinetics. fda.gov

Vii. Pre Clinical Metabolism Studies of Morphinan Derivatives in Vitro

Enzymatic Biotransformation Pathways of Morphinans

The biotransformation of morphinans is a complex process primarily occurring in the liver, involving both phase I and phase II metabolic reactions. These reactions are catalyzed by specific enzyme superfamilies, which modify the morphinan (B1239233) structure to facilitate its elimination from the body.

Cytochrome P450 (CYP450)-Mediated Metabolism

The cytochrome P450 (CYP450) superfamily of enzymes is responsible for the phase I metabolism of a wide range of xenobiotics, including morphinan derivatives. The primary CYP450-mediated reaction for morphinans is N-demethylation. mdpi.compharmgkb.org

In human liver microsomes, the N-demethylation of morphine to its metabolite, normorphine, is principally carried out by CYP3A4 and, to a lesser extent, CYP2C8. pharmgkb.org Studies using recombinant human CYP enzymes have confirmed that CYP3A4 and CYP2C8 exhibit the highest intrinsic clearance for this metabolic pathway. pharmgkb.org The contribution of these enzymes is further supported by inhibition studies, where troleandomycin (B1681591) (a CYP3A4 inhibitor) and quercetin (B1663063) (a CYP2C8 inhibitor) significantly decreased the formation of normorphine. pharmgkb.org

The metabolism of other morphinans, such as codeine, also involves CYP450 enzymes. Codeine is O-demethylated to morphine almost exclusively by the polymorphic enzyme CYP2D6. nih.gov This metabolic step is crucial for the analgesic effect of codeine, as morphine is a more potent mu-opioid receptor agonist. nih.gov

Furthermore, the brain possesses its own CYP enzyme system that can metabolize opioids. Cerebral CYP enzymes, including CYP3A4/5 and CYP2D6, are involved in the biotransformation of opioids like hydrocodone and oxycodone. mdpi.com For instance, CYP2D6 mediates the O-demethylation of oxycodone to the active metabolite oxymorphone, while CYP3A4/5 is responsible for its N-demethylation to noroxycodone. mdpi.com

UDP-Glucuronosyltransferase (UGT) and Sulfotransferase (SULT) Activity

Phase II metabolism of morphinans predominantly involves conjugation reactions catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). These enzymes attach hydrophilic molecules, such as glucuronic acid and sulfate, to the morphinan structure, increasing their water solubility and facilitating their excretion. mdpi.comnih.gov